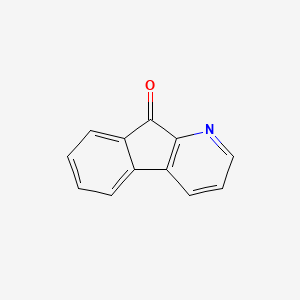

9H-茚并(2,1-b)吡啶-9-酮

描述

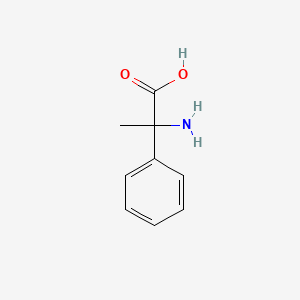

9H-Indeno(2,1-b)pyridin-9-one is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic structures. These structures are often of interest due to their potential pharmacological activities, such as non-peptide NK(1)-antagonists .

Synthesis Analysis

The synthesis of derivatives of 9H-indeno(2,1-b)pyridin-9-one involves several methodologies. One approach includes the diastereoselective intramolecular Ritter reaction to generate a cis-fused hexahydro-4aH-indeno[1,2-b]pyridine ring system . Another method utilizes a copper-catalyzed [4+2] cycloaddition to construct [3.2.2] bicycles . Additionally, an eco-benign and highly efficient synthesis in 2,2,2-trifluoroethanol has been reported for the preparation of dihydro-1H-indeno[1,2-b]pyridines . A one-pot synthesis involving a four-component cyclocondensation reaction has also been developed for the synthesis of functionalized unsymmetrical dihydro-1H-indeno[1,2-b]pyridines .

Molecular Structure Analysis

The molecular structure of 9H-indeno(2,1-b)pyridin-9-one derivatives has been elucidated through various studies. X-ray crystallography has been used to confirm the structure of key intermediates in the synthesis of ortho-arylated 9-(pyridin-2-yl)-9H-carbazoles . The stereochemistry of 1-substituted 4,9-dihydroxy-9-phenyl-1,2,3,4,4a,9a-hexahydro-9H-indeno[2,1-b]pyridines has been discussed, revealing insights into the B/C ring junction isomerization .

Chemical Reactions Analysis

9H-Indeno(2,1-b)pyridin-9-one derivatives undergo various chemical reactions. For instance, nitration reactions have been performed to obtain 4-nitro derivatives and oxidation by-products . The stereochemistry of 9-phenyl-hexahydro-1H-indeno[2,1-c]pyridines has been studied, showing stereospecific catalytic reduction and epimerization under alkaline conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9H-indeno(2,1-b)pyridin-9-one derivatives are influenced by their molecular structure. The use of acidic ionic liquid [H-NP]HSO4 has been reported to promote the one-pot synthesis of dihydro-1H-indeno[1,2-b]pyridines, highlighting the non-corrosiveness, safety, and environmental benefits of this methodology . The solvent-free synthesis approach also emphasizes the advantages of shorter reaction times, higher yields, and simplicity in the synthesis of these compounds .

科学研究应用

铜催化的环加成反应

9H-环庚[b]吡啶-9-酮用于铜催化的[4+2]环加成反应,构建[3.2.2]双环。该应用展示了该化合物在形成复杂环状结构中的用途,产率在 48-80% 之间,非对映异构体比率高达 5.6:1,展示了其在合成有机化学中的多功能性 (Gritsch 等,2019)。

1,4-偶极环加成反应

该化合物与 9-氧代-9H-茚并[1,2-b]吡嗪-2,3-二腈的 C=O 键发生 1,4-偶极环加成反应,导致形成复杂的螺环结构。这表明其反应性和在创建复杂分子结构中的潜力 (Sayadian 等,2018)。

3-(二烷基氨基)-9-氧代-9H-茚并[2,1-c]吡啶-4-腈的合成

庚烯醛和芳香醛在仲胺存在下与 3-(二氰亚甲基)-茚满-1-酮反应,生成一系列化合物。9H-茚并[2,1-c]吡啶-4-腈的结构多功能性及其在材料科学或制药中的潜在应用在其紫外/可见光谱中的宽吸收带和蓝绿色荧光发射中得到突出 (Landmesser 等,2008)。

与人血清白蛋白相互作用的研究

研究了 9H-吡咯并[1,2-a]吲哚-9-酮和茚并[2,1-b]吡咯-8-酮与人血清白蛋白的相互作用,揭示了这些衍生物的固有荧光猝灭。该研究表明该化合物在研究蛋白质相互作用中的潜在应用,这有助于理解药物-蛋白质相互作用和设计药物递送系统 (Wang 等,2014)。

通过钯催化的级联反应合成

该化合物通过钯催化的 CO 插入和 C-H 键活化合成,形成具有咪唑并[1,2-a]吡啶的杂化结构。该过程展示了其在创建多样且复杂的分子结构中的潜力 (Zhang 等,2016)。

安全和危害

The safety information for 9H-indeno(2,1-b)pyridin-9-one indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves and eye protection .

属性

IUPAC Name |

indeno[2,1-b]pyridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO/c14-12-10-5-2-1-4-8(10)9-6-3-7-13-11(9)12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDVQPDRWLRLIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206672 | |

| Record name | 9H-Indeno(2,1-b)pyridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-INDENO(2,1-b)PYRIDIN-9-ONE | |

CAS RN |

57955-12-1 | |

| Record name | 9H-Indeno[2,1-b]pyridin-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57955-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Indeno(2,1-b)pyridin-9-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057955121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Indeno(2,1-b)pyridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline](/img/structure/B1345072.png)